Dabigatran Impurity 23
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dabigatran Impurity 23 is a byproduct formed during the synthesis of Dabigatran etexilate, a direct thrombin inhibitor used as an anticoagulant. Dabigatran etexilate is prescribed for the prevention of stroke and systemic thromboembolism in patients with nonvalvular atrial fibrillation and for the treatment and prevention of deep vein thrombosis and pulmonary embolism . Impurities such as this compound are critical to identify and control to ensure the safety and efficacy of the pharmaceutical product.
Preparation Methods
The synthesis of Dabigatran Impurity 23 typically occurs as a side reaction during the production of Dabigatran etexilate. The primary synthetic route for Dabigatran etexilate involves the N-acylation of pyridine amino propanoate with 4-methylamino-3-nitro benzoyl chloride, followed by reduction to amino amide and subsequent steps . During these steps, impurities like this compound can form due to incomplete reactions or side reactions.
Industrial production methods focus on optimizing reaction conditions to minimize the formation of impurities. This includes controlling temperature, pH, and the concentration of reactants. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to separate and quantify impurities .
Chemical Reactions Analysis
Dabigatran Impurity 23 can undergo various chemical reactions, including:
Oxidation: Exposure to oxidizing agents can lead to the formation of oxidized derivatives.
Reduction: Reducing agents can convert this compound to its reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the impurity structure.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Dabigatran Impurity 23 is primarily studied in the context of pharmaceutical quality control. Its identification and quantification are essential for ensuring the purity and safety of Dabigatran etexilate. Analytical methods such as liquid chromatography-mass spectrometry (LC-MS) are employed to detect and measure the levels of this compound in drug formulations .
In addition to quality control, research on this compound can provide insights into the stability and degradation pathways of Dabigatran etexilate. Understanding these pathways helps in developing more stable and effective pharmaceutical formulations .
Mechanism of Action
As an impurity, Dabigatran Impurity 23 does not have a direct therapeutic effect. its presence can affect the overall efficacy and safety of Dabigatran etexilate. The impurity may interact with the active pharmaceutical ingredient or other excipients in the formulation, potentially leading to reduced potency or increased side effects .
Comparison with Similar Compounds
Dabigatran Impurity 23 is one of several impurities that can form during the synthesis of Dabigatran etexilate. Other similar impurities include Dabigatran Impurity A, B, and C. Each impurity has a unique structure and formation pathway, but they all share the common characteristic of being byproducts of the Dabigatran etexilate synthesis process .
Compared to other impurities, this compound may have different chemical reactivity and stability, which can influence its impact on the final pharmaceutical product. The identification and control of each impurity are crucial for ensuring the overall quality of the drug .
Biological Activity
Dabigatran Impurity 23 is a byproduct formed during the synthesis of Dabigatran etexilate, a direct thrombin inhibitor used primarily as an anticoagulant. Understanding the biological activity of this impurity is crucial for ensuring the safety and efficacy of Dabigatran etexilate, particularly in pharmaceutical formulations.
Overview of Dabigatran Etexilate
Dabigatran etexilate is utilized for the prevention of stroke and systemic thromboembolism in patients with nonvalvular atrial fibrillation, as well as for treating and preventing deep vein thrombosis (DVT) and pulmonary embolism (PE). The compound is rapidly absorbed and converted to its active form, Dabigatran, which inhibits thrombin—the enzyme responsible for converting fibrinogen to fibrin, thereby preventing clot formation .
Property | Details |
---|---|
CAS Number | 1637238-96-0 |
Molecular Formula | C37H41N9O4 |
Molecular Weight | 675.8 g/mol |
Purity | > 95% |
As an impurity, this compound does not exhibit direct therapeutic effects but can influence the pharmacodynamics of Dabigatran etexilate. Its presence may affect the overall efficacy and safety profile of the drug by interacting with the active pharmaceutical ingredient (API) or other excipients in the formulation. This interaction can potentially lead to reduced potency or increased side effects .
Interaction with Biological Systems
This compound has been shown to interact with various enzymes and proteins involved in biochemical pathways. Although it lacks anticoagulant activity on its own, its structural similarity to Dabigatran may allow it to bind to thrombin or other related proteins, potentially altering their activity .
Stability and Degradation Pathways
Research indicates that impurities like this compound can influence the stability of Dabigatran etexilate. Studies have identified several degradation pathways for Dabigatran under various stress conditions (e.g., hydrolytic, oxidative), which can lead to the formation of multiple degradation products, including impurities like this compound . Understanding these pathways is essential for improving formulation stability and minimizing adverse effects.
Case Studies and Research Findings
- Quality Control Studies : Analytical methods such as liquid chromatography-mass spectrometry (LC-MS) are employed to detect and quantify this compound in drug formulations. These studies ensure that impurity levels remain within acceptable limits, thus safeguarding patient health .
- Pharmaceutical Formulation Impact : A study highlighted that the presence of impurities can affect both the pharmacokinetic profile and therapeutic outcomes of Dabigatran etexilate. For instance, variations in impurity levels were correlated with differences in clinical outcomes among patients treated with Dabigatran .
- Regulatory Perspectives : Regulatory agencies emphasize stringent testing for impurities like this compound during drug approval processes. The European Medicines Agency (EMA) has set guidelines regarding acceptable impurity levels to ensure drug safety .
Properties
CAS No. |
1637238-96-0 |
---|---|
Molecular Formula |
C37H41N9O4 |
Molecular Weight |
675.8 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.